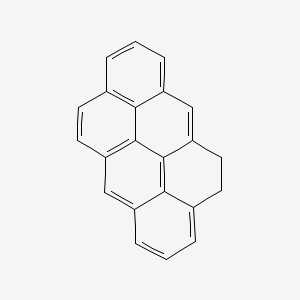![molecular formula C5H8BrO3P B14684762 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- CAS No. 32582-37-9](/img/structure/B14684762.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxa-1-phosphabicyclo[222]octane, 4-(bromomethyl)- is a chemical compound with the molecular formula C5H10BrO3P It is a derivative of the bicyclic phosphite family, characterized by its unique structure that includes a phosphorus atom integrated into a bicyclic ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with bromomethyl reagents under controlled conditions. One common method is the bromination of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
化学反応の分析
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromomethyl group or the phosphorus center.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of phosphine oxides or phosphates.
Reduction: Formation of reduced phosphorus compounds or modified bromomethyl derivatives.
科学的研究の応用
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of flame retardants and polymer additives.
Biological Studies: Investigated for its potential use in drug delivery systems and as a ligand in coordination chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various chemical processes
作用機序
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. The phosphorus atom in the bicyclic structure can also engage in coordination with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic and steric effects of the bicyclic phosphite framework .
類似化合物との比較
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Similar structure but with an isopropyl group instead of a bromomethyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Contains a methyl group instead of a bromomethyl group.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Features an ethyl group in place of the bromomethyl group.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in substitution reactions and as a precursor for further functionalization in organic synthesis.
特性
CAS番号 |
32582-37-9 |
|---|---|
分子式 |
C5H8BrO3P |
分子量 |
226.99 g/mol |
IUPAC名 |
4-(bromomethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H8BrO3P/c6-1-5-2-7-10(8-3-5)9-4-5/h1-4H2 |
InChIキー |
XLIPLQLLVYXTMP-UHFFFAOYSA-N |
正規SMILES |
C1C2(COP(O1)OC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


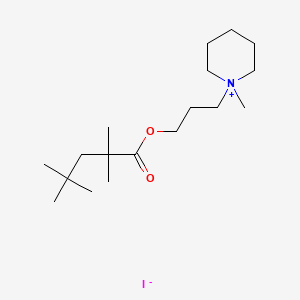
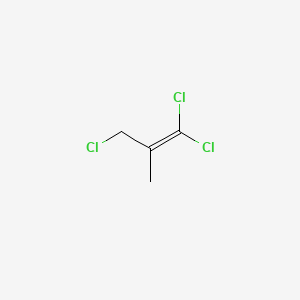
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
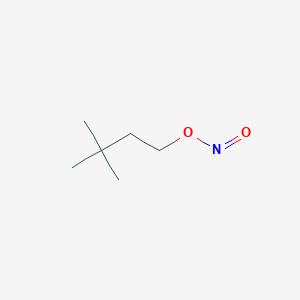



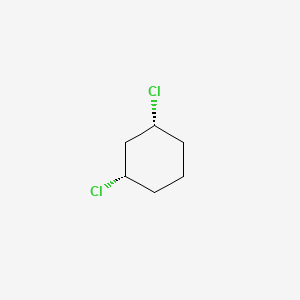
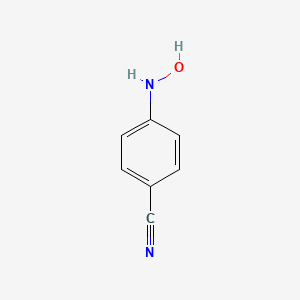
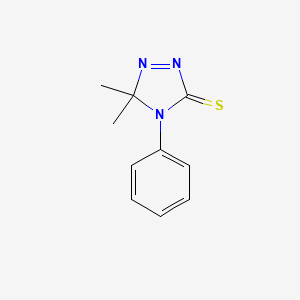
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)

